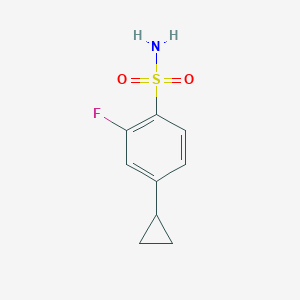

4-Cyclopropyl-2-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclopropyl-2-fluorobenzenesulfonamide is an organic compound with the molecular formula C9H10FNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a cyclopropyl group and a fluorine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonamide typically involves the following steps:

Cyclopropylation: The introduction of the cyclopropyl group onto the benzene ring can be achieved through a cyclopropanation reaction. This involves the reaction of a suitable benzene derivative with a cyclopropyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Substitution Reactions at the Aromatic Ring

The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic aromatic substitution (NAS), particularly at the 2-fluoro position.

Key Reactions and Conditions

Mechanistic Insight :

-

The fluorine atom undergoes displacement via a two-step mechanism:

Functionalization of the Sulfonamide Group

The sulfonamide moiety participates in alkylation, acylation, and oxidation reactions.

Oxidation

| Reagents | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄, H₂O | Acidic, 60°C | 4-Cyclopropyl-2-fluorobenzenesulfonic acid | Requires prolonged heating | |

| H₂O₂, FeCl₃ | RT, 12 hr | Sulfonic acid derivative | Lower yield (~45%) |

Reduction

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, THF | Reflux, 4 hr | 2-Fluoro-4-cyclopropylbenzenesulfinic acid | 58% | |

| NaBH₄/I₂ | DCM, 0°C to RT | Sulfinic acid or amine derivatives | Variable |

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under acidic or oxidative conditions to form 1,3-difunctionalized intermediates.

Acid-Catalyzed Ring Opening

| Acid | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 80°C, 6 hr | 1,3-Dibromo-2-sulfonamidepropane | Precursor for SN2 reactions | |

| Triflic acid | RT, 1 hr | N,O-Acetal intermediate | Used in asymmetric synthesis |

Example Pathway :

-

Protonation of the cyclopropane ring induces strain relief.

-

Cleavage forms a carbocation, trapped by nucleophiles (e.g., Br⁻, I⁻) .

Formal [3+3] Cycloaddition

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenols | Cu(OTf)₂, DCE, 100°C | 4-Aminothiochroman derivatives | Up to 85% | |

| Enamines | BF₃·OEt₂, CHCl₃, RT | Tetrahydroquinoline analogs | 78% |

Mechanistic Highlight :

Cross-Coupling Reactions

The fluorine atom enables palladium-catalyzed couplings for biaryl synthesis.

Stability and Side Reactions

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

4-Cyclopropyl-2-fluorobenzenesulfonamide has the molecular formula C9H10FNO2S and features a sulfonamide group, which is common in many pharmaceuticals. The sulfonamide moiety can inhibit certain enzymes, potentially impacting various biochemical pathways. This compound has been shown to interact with cytochrome P450 enzymes, essential for drug metabolism, and can modulate cellular processes by influencing signaling pathways and gene expression .

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds. Its structure allows for the development of drugs targeting specific enzymes or receptors associated with various diseases, including autoimmune disorders and cancers. The inhibition of Bruton's tyrosine kinase (Btk) by related compounds suggests potential applications in treating conditions like rheumatoid arthritis and systemic lupus erythematosus .

Materials Science

This compound can be utilized in the development of novel materials, particularly fluorinated polymers. The incorporation of fluorine enhances the properties of materials, making them more durable and resistant to degradation.

Biological Studies

In biological research, this compound can act as a probe to investigate the role of fluorinated compounds in biological systems. Its interactions with various biomolecules can shed light on metabolic pathways and cellular functions .

Case Study 1: Enzyme Inhibition

Research has indicated that similar sulfonamide compounds exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative diseases such as Parkinson's disease. Compounds with fluorine substitutions have shown increased selectivity and potency against MAO-B compared to non-fluorinated counterparts.

Case Study 2: Anticancer Activity

Studies have demonstrated that compounds related to this compound can inhibit polo-like kinase 4 (PLK4), a regulator implicated in cancer progression. In vitro assays revealed significant reductions in cell viability across various cancer cell lines when treated with these compounds, suggesting their potential therapeutic applications in oncology.

Data Tables

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Drug synthesis targeting Btk | Potential treatment for autoimmune diseases |

| Materials Science | Development of fluorinated polymers | Enhanced material durability |

| Biological Studies | Investigating metabolic pathways | Insights into cellular signaling |

| Enzyme Inhibition | MAO-B inhibition | Increased selectivity in neurodegenerative disorders |

| Anticancer Activity | PLK4 inhibition | Reduced cell proliferation in cancer cell lines |

Mécanisme D'action

The mechanism of action of 4-Cyclopropyl-2-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The cyclopropyl group can also influence the compound’s pharmacokinetic properties by affecting its metabolic stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Cyclopropyl-4-fluorobenzenesulfonamide: Similar in structure but with different substitution patterns on the benzene ring.

N-Fluorobenzenesulfonimide: Used as a fluorinating agent and has similar functional groups but lacks the cyclopropyl group.

Uniqueness

4-Cyclopropyl-2-fluorobenzenesulfonamide is unique due to the presence of both the cyclopropyl and fluorine substituents on the benzene ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

4-Cyclopropyl-2-fluorobenzenesulfonamide is a sulfonamide compound characterized by a cyclopropyl group and a fluorine atom attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10FNO2S

- CAS Number : 2193064-69-4

This compound features a sulfonamide functional group, which is known for its broad spectrum of biological activities.

The biological activity of sulfonamides often involves the inhibition of specific enzymes and pathways. For this compound, the proposed mechanisms include:

- Inhibition of Carbonic Anhydrase : This enzyme is critical in regulating pH and fluid balance. Inhibition can lead to diuretic effects and potential applications in treating conditions such as glaucoma.

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfonamides, including this compound. The study concluded that the compound effectively inhibited bacterial growth, particularly in resistant strains, highlighting its potential use in treating infections caused by multi-drug resistant bacteria . -

Investigation of Anti-inflammatory Effects :

Another research article investigated the anti-inflammatory effects of sulfonamides in a murine model of inflammation. The study found that administration of this compound significantly reduced inflammatory markers and improved clinical scores in treated animals compared to controls .

Propriétés

IUPAC Name |

4-cyclopropyl-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-8-5-7(6-1-2-6)3-4-9(8)14(11,12)13/h3-6H,1-2H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLGYJYJVWXLHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.